Carbamodithioic acid
Overview
Description
Carbamodithioic acid is an organic compound that belongs to the class of dithiocarbamic acids. It is characterized by the presence of two sulfur atoms, which replace the oxygen atoms typically found in carbamic acids. This compound is known for its unique chemical properties and its applications in various fields, including chemistry, biology, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions: Carbamodithioic acid can be synthesized through several methods. One common method involves the reaction of carbon disulfide with ammonia in an ethanol solution. The reaction is carried out in an ice bath to maintain low temperatures, and the product is precipitated out by adding ether .
Industrial Production Methods: In industrial settings, this compound is often produced by reacting carbon disulfide with primary or secondary amines. The reaction is typically carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product .
Chemical Reactions Analysis
Types of Reactions: Carbamodithioic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form disulfides.
Reduction: It can be reduced to form thiols.
Substitution: It can undergo substitution reactions with halides to form dithiocarbamates.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Halides like methyl iodide are commonly used in substitution reactions.
Major Products Formed:
Oxidation: Disulfides.
Reduction: Thiols.
Substitution: Dithiocarbamates.
Scientific Research Applications
Carbamodithioic acid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of various organic compounds.
Biology: It has been studied for its potential antimicrobial and antifungal properties.
Medicine: It is being explored for its potential use in drug development, particularly for its antiviral and anticancer properties.
Industry: It is used in the production of rubber and as a flotation agent in mineral processing.
Mechanism of Action
The mechanism of action of carbamodithioic acid involves its ability to interact with metal ions and form stable complexes. This property is particularly useful in its application as a flotation agent in mineral processing. In biological systems, it can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their reactions .
Comparison with Similar Compounds
Carbamodithioic acid is unique compared to other dithiocarbamic acids due to its specific chemical structure and properties. Similar compounds include:
Dithiocarbamic acid: Similar in structure but lacks the specific functional groups found in this compound.
Thiocarbamic acid: Contains sulfur atoms but has a different arrangement of functional groups.
This compound stands out due to its ability to form stable complexes with metal ions and its wide range of applications in various fields .
Properties
IUPAC Name |
carbamodithioic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH3NS2/c2-1(3)4/h(H3,2,3,4) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKVNPHBNOWQYFE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=S)(N)S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH3NS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90208119 | |
Record name | Carbamodithioic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90208119 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
93.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
594-07-0, 4384-82-1 | |
Record name | Dithiocarbamic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=594-07-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Carbamodithioic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000594070 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dithiocarbamic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004384821 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Carbamodithioic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90208119 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DITHIOCARBAMIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5XK73BNP7Q | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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